Cas no 100332-12-5 (3-Piperidinemethanol, 4-(4-fluorophenyl)-1-methyl-, (3R,4R)-)
100332-12-5 structure
Product Name:3-Piperidinemethanol, 4-(4-fluorophenyl)-1-methyl-, (3R,4R)-
CAS-nummer:100332-12-5
MF:C13H18FNO
MW:223.28652715683
CID:1125358
PubChem ID:13608108
Update Time:2025-04-20
3-Piperidinemethanol, 4-(4-fluorophenyl)-1-methyl-, (3R,4R)- Chemische en fysische eigenschappen
Naam en identificatie
-
- 3-Piperidinemethanol, 4-(4-fluorophenyl)-1-methyl-, (3R,4R)-
- AKOS015904653
- SCHEMBL5593754
- ((3R,4R)-4-(4-Fluorophenyl)-1-methylpiperidin-3-yl)methanol
- CS-0165671
- ((3R,4R)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol? (Paroxetine Impurity pound(c)
- rac cis-4-(4-Fluorophenyl)-1-methyl-3-piperidinemethanol
- 100332-12-5
-
- Inchi: 1S/C13H18FNO/c1-15-7-6-13(11(8-15)9-16)10-2-4-12(14)5-3-10/h2-5,11,13,16H,6-9H2,1H3/t11-,13+/m1/s1
- InChI-sleutel: CXRHUYYZISIIMT-YPMHNXCESA-N
- LACHT: FC1C=CC(=CC=1)[C@@H]1CCN(C)C[C@@H]1CO
Berekende eigenschappen
- Exacte massa: 223.13734
- Monoisotopische massa: 223.137242360g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 16
- Aantal draaibare bindingen: 2
- Complexiteit: 216
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 2
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 1.8
- Topologisch pooloppervlak: 23.5Ų
Experimentele eigenschappen
- PSA: 23.47
3-Piperidinemethanol, 4-(4-fluorophenyl)-1-methyl-, (3R,4R)- Gerelateerde literatuur
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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